Unsubstituted Triazole Hydrogen-Bonding Profile
The target compound bears an unsubstituted 1H-1,2,4-triazole ring, which contains an ionizable N-H proton available for hydrogen-bonding interactions. In the only WNV NS2B-NS3 protease inhibitor series identified with a related scaffold, the most active compound (IC50 = 3.4 ± 0.2 µM) contains a 5-phenyl-4H-triazole with no free N-H, and the triazole is linked via a 2-ylsulfanyl acetamide to a 6-amino-benzothiazole unit, not via a meta-phenyl bridge [1]. The target compound's meta-substituted phenyl spacer and free N-H triazole are structurally unevaluated in published antiviral SAR, representing a distinct chemical space. While no direct WNV protease data exist for CAS 690646-58-3, the structural divergence at two pharmacophoric positions (linker regiochemistry and triazole substitution) predicts a differentiated binding pose and target selectivity profile compared to the lead molecule 1a24 [1].
| Evidence Dimension | Triazole N-H availability / linker regiochemistry |
|---|---|
| Target Compound Data | m-Phenyl bridge; 1H-triazole with free N-H; MW 367.45 |
| Comparator Or Baseline | Lead compound 1a24: 6-amino-benzothiazol-2-ylsulfanyl linker; 5-phenyl-4H-triazole (no free N-H); MW >500 Da |
| Quantified Difference | Not directly quantified in a single assay; structural divergence is 2 pharmacophore positions |
| Conditions | Structural comparison based on published SAR for WNV NS2B-NS3 protease inhibition [1] |
Why This Matters
The free N-H on the 1,2,4-triazole ring may recruit additional hydrogen-bond acceptor residues in kinase and viral protease ATP-binding pockets, offering a selectivity handle not available to N-phenyl-substituted commercial analogs.
- [1] Samanta, S., Lim, T.L., Lam, Y. Synthesis and in vitro Evaluation of West Nile Virus Protease Inhibitors Based on the 2-{6-[2-(5-Phenyl-4H-{1,2,4]triazol-3-ylsulfanyl)acetylamino]benzothiazol-2-ylsulfanyl}acetamide Scaffold. ChemMedChem, 2013, 8, 994-1001. View Source
